1-Methyl-2-(piperidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(piperidin-3-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidin-3-yl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(piperidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is a common starting material for many heterocyclic compounds.
N-Methylation: The nitrogen atom of the indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Piperidinyl Substitution: The second carbon atom of the indole ring is then substituted with a piperidin-3-yl group. This can be achieved through a palladium-catalyzed cross-coupling reaction using a piperidin-3-yl boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(piperidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the piperidinyl group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Methyl-2-(piperidin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
1-Methyl-2-(piperidin-3-yl)-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole, 1-Methyl-2-(piperidin-3-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole.
Uniqueness: The presence of the indole core and the specific substitution pattern confer unique chemical and biological properties to this compound, distinguishing it from other related compounds .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-2-piperidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-13-7-3-2-5-11(13)9-14(16)12-6-4-8-15-10-12/h2-3,5,7,9,12,15H,4,6,8,10H2,1H3 |
InChI Key |
BEEAOZYFWHIDPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.